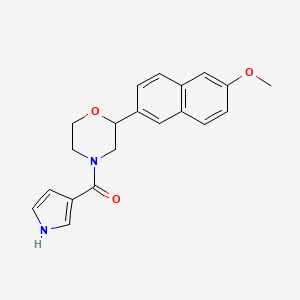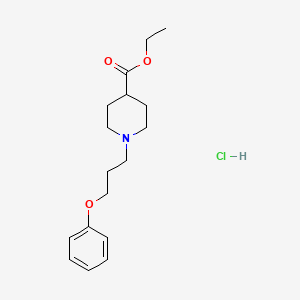![molecular formula C13H16ClNO B5356274 N-[(5-phenyl-2-furyl)methyl]ethanamine hydrochloride](/img/structure/B5356274.png)
N-[(5-phenyl-2-furyl)methyl]ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-phenyl-2-furyl)methyl]ethanamine hydrochloride, also known as FMA, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the phenethylamine class of compounds and has been found to have a variety of interesting properties.
Mecanismo De Acción
The mechanism of action of N-[(5-phenyl-2-furyl)methyl]ethanamine hydrochloride is not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain. It has been found to have activity at several different receptor sites, including the dopamine, serotonin, and norepinephrine receptors. This suggests that it may be able to modulate the release and uptake of these neurotransmitters, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase dopamine, serotonin, and norepinephrine levels in the brain, leading to changes in behavior and cognition. It has also been found to have effects on heart rate, blood pressure, and body temperature, suggesting that it may have a wider range of physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(5-phenyl-2-furyl)methyl]ethanamine hydrochloride in lab experiments is its specificity for certain receptor sites in the brain. This makes it a potentially useful tool for studying the effects of specific neurotransmitters on behavior and cognition. However, there are also several limitations to using this compound in lab experiments. It is a complex compound that is difficult and expensive to synthesize, and its effects on behavior and cognition may be difficult to interpret due to the many different receptor sites it affects.
Direcciones Futuras
There are many potential future directions for research on N-[(5-phenyl-2-furyl)methyl]ethanamine hydrochloride. One area of interest is the development of more specific and selective compounds that target specific receptor sites in the brain. Another area of interest is the use of this compound in the treatment of various neurological and psychiatric disorders, such as depression and anxiety. Finally, there is also interest in the use of this compound as a potential tool for enhancing cognitive function and improving memory and learning.
Métodos De Síntesis
The synthesis of N-[(5-phenyl-2-furyl)methyl]ethanamine hydrochloride is a complex process that requires a high degree of skill and expertise. It involves the use of several different chemical reagents and must be performed under carefully controlled conditions. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is both time-consuming and expensive.
Aplicaciones Científicas De Investigación
N-[(5-phenyl-2-furyl)methyl]ethanamine hydrochloride has been studied for its potential use in a variety of scientific research applications. It has been found to have activity at several different receptor sites in the brain, including the dopamine, serotonin, and norepinephrine receptors. This makes it a potentially useful tool for studying the effects of these neurotransmitters on behavior and cognition.
Propiedades
IUPAC Name |
N-[(5-phenylfuran-2-yl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c1-2-14-10-12-8-9-13(15-12)11-6-4-3-5-7-11;/h3-9,14H,2,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSWFUIPAKCJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(O1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-bromophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5356191.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)acrylamide](/img/structure/B5356203.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5356211.png)

![(3S*,4R*)-3-methoxy-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5356224.png)
![1-(ethylsulfonyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5356241.png)



![4-ethyl-5-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]carbonyl}-1,3-thiazol-2-amine](/img/structure/B5356264.png)
![4-{[(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)(methyl)amino]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5356271.png)



